

Molecular formula and properties of Nanangenine C

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Compound of Interest

Compound Name: Nanangenine C

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Nanangenine C: A Technical Guide for Researchers

Abstract

Nanangenine C is a drimane sesquiterpenoid natural product isolated from the novel Australian fungus, *Aspergillus nanangensis*. This document provides a comprehensive technical overview of **Nanangenine C**, including its molecular formula, physicochemical properties, and biological activities. Detailed experimental protocols for the cultivation of *A. nanangensis*, extraction and isolation of nanangenines, and bioassays are provided. Furthermore, a potential signaling pathway modulated by related drimane sesquiterpenoids is discussed, offering insights into the possible mechanism of action for **Nanangenine C**. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this novel fungal metabolite.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. The genus *Aspergillus* is particularly well-known for producing a wide array of natural products with potential pharmaceutical applications.^[1] Recently, a novel species, *Aspergillus nanangensis*, isolated from soil in Queensland, Australia, was found to produce a unique family of drimane sesquiterpenoids, termed nanangenines.^[1] Among these, **Nanangenine C** has been identified as a compound of interest. Drimane sesquiterpenoids

isolated from *Aspergillus* species have been reported to exhibit various biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[\[1\]](#) This technical guide provides a detailed summary of the current knowledge on **Nanangenine C**.

Molecular Formula and Properties

Nanangenine C is a drimane sesquiterpenoid characterized by a C21 backbone. Its molecular formula was determined by high-resolution electrospray ionization mass spectrometry (HRESI-MS).

Table 1: Physicochemical Properties of **Nanangenine C**

Property	Value	Reference
Molecular Formula	$C_{21}H_{32}O_5$	[1]
Molecular Weight	380.48 g/mol	Calculated
Appearance	White solid	[1]
Source	<i>Aspergillus nanangensis</i>	[1]
Chemical Class	Drimane Sesquiterpenoid	[1]

Biological Activity

The nanangenines, including **Nanangenine C**, have been assayed for a range of biological activities. While specific quantitative data for **Nanangenine C**'s activity is not detailed in the primary publication, the compound family was tested for in vitro activity against bacteria, fungi, and mammalian cells.[\[1\]](#)

Table 2: Summary of Bioassays Performed on the Nanangenine Family

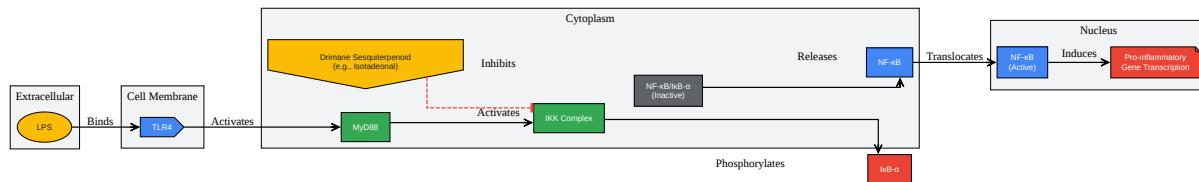
Assay Type	Target Lines	Organisms/Cell Lines	General Outcome	Reference
Antibacterial		Bacillus subtilis, Escherichia coli	Assayed	[1]
Antifungal		Candida albicans, Saccharomyces cerevisiae	Assayed	[1]
Cytotoxicity		Murine myeloma (NS-1) cells	Assayed	[1]

Note: Specific IC₅₀ values for **Nanangenine C** were not provided in the source literature. The table indicates the types of assays conducted on the compound family.

Potential Signaling Pathway: Inhibition of NF-κB

While the specific signaling pathways modulated by **Nanangenine C** have not yet been elucidated, studies on other drimane sesquiterpenoids provide valuable insights into potential mechanisms of action. Notably, the drimane sesquiterpenoids isotadeonal and polygodial have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[\[2\]](#)[\[3\]](#)[\[4\]](#) The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

The proposed mechanism involves the inhibition of IκB-α phosphorylation, a crucial step in the activation of the canonical NF-κB pathway. Inhibition of IκB-α phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes.



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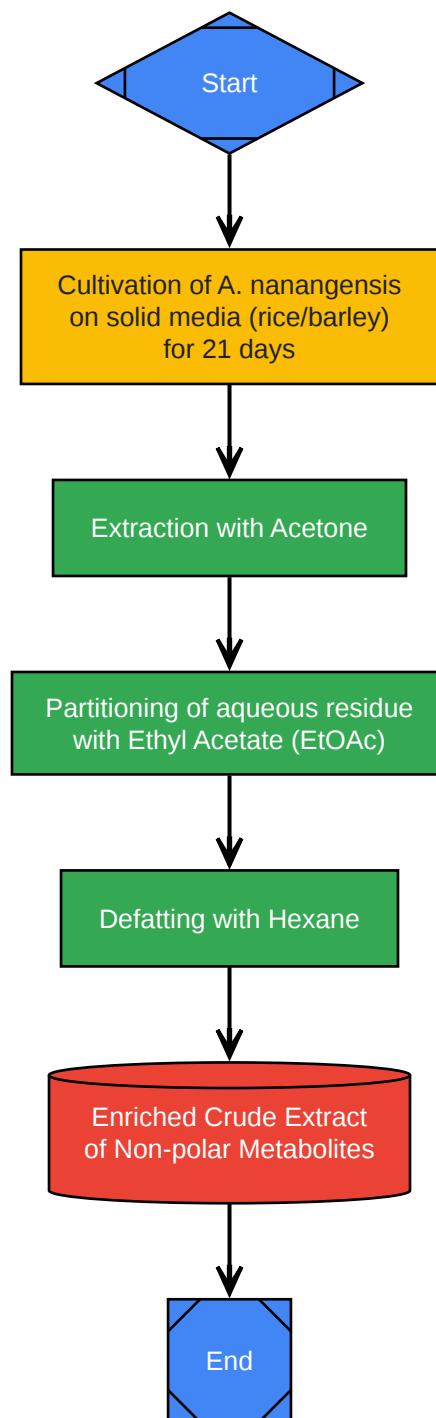
Caption: Proposed inhibition of the NF-κB signaling pathway by drimane sesquiterpenoids.

Experimental Protocols

The following protocols are adapted from the supplementary information of Lacey et al., 2019.

[5]

Fungal Cultivation and Metabolite Extraction



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Caption: Workflow for the extraction of nanangenines from *A. nanangensis*.

- Fungal Strain: *Aspergillus nanangensis* (MST-FP2251).
- Cultivation Medium: Solid substrates such as jasmine rice or pearl barley.

- Cultivation Conditions: The fungus is cultivated on the solid medium for 21 days to achieve confluent mycelial growth.
- Extraction: The colonized grain is extracted with acetone.
- Partitioning: The aqueous residue from the acetone extract is partitioned with ethyl acetate (EtOAc).
- Defatting: The EtOAc fraction is defatted with hexane to yield an enriched extract of non-polar secondary metabolites.

Isolation of Nanangenine C

The enriched crude extract is subjected to further purification steps, typically involving chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC) to isolate individual nanangenines, including **Nanangenine C**.

Bioassay Procedures (General)

The following provides a general outline of the bioassay procedures used for the nanangenine family.

5.3.1 Antibacterial and Antifungal Assays

A microtiter plate-based assay is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds.

- Test Organisms: *Bacillus subtilis*, *Escherichia coli*, *Candida albicans*, *Saccharomyces cerevisiae*.
- Assay Setup: A two-fold serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation: Plates are incubated at an appropriate temperature and for a sufficient duration to allow for microbial growth in the control wells.

- Endpoint Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

5.3.2 Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cells is typically assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Line: Murine myeloma (NS-1) cells.
- Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 24-72 hours).
- MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Conclusion

Nanangenine C is a novel drimane sesquiterpenoid with potential for further investigation as a bioactive compound. While preliminary bioassays have been conducted on the nanangenine family, more detailed studies are required to quantify the specific activities of **Nanangenine C** and to elucidate its precise mechanism of action. The inhibition of the NF-κB signaling pathway by other drimane sesquiterpenoids suggests a promising avenue for future research into the anti-inflammatory potential of **Nanangenine C**. The experimental protocols provided in this

guide offer a foundation for researchers to further explore the chemical and biological properties of this intriguing natural product.

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